Desethylterbuthylazine

Descripción

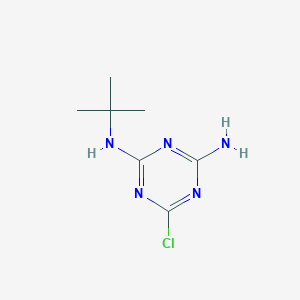

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184211 | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30125-63-4 | |

| Record name | Desethylterbuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylterbuthylazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-6-chloro-[1,3,5]triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYLTERBUTHYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO1MX260Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of Desethylterbuthylazine

Detection Frequencies and Concentration Ranges in Aquatic Environments

Desethylterbuthylazine is a significant contaminant in groundwater, often found at concentrations exceeding those of its parent compound, terbuthylazine (B1195847). unica.it Monitoring studies across Europe have consistently identified its presence, highlighting its potential to leach into and persist in aquifers. mdpi.comrsc.org

In the Plana Sur Aquifer of Valencia, Spain, five out of six monitored wells showed this compound concentrations above the permissible limit of 0.1 µg/L, with a maximum value of 0.3 µg/L recorded. copernicus.org A comprehensive study in the Lombardy region of Italy from 2005 to 2009 found that mean concentrations of this compound in different basins ranged from 0.02 µg/L to 0.074 µg/L. rsc.org Another study in Italy focusing on areas of maize cultivation also noted low but frequent concentrations of DET in shallow groundwater. unica.it Pan-European reconnaissance has confirmed that this compound is among the pollutants in European groundwater that exceed the 0.1 μg L−1 standard. mdpi.com In some cases, concentrations in groundwater have been reported as high as 3.50 μg L−1. mdpi.com A 2022 national survey in New Zealand detected this compound in 4 out of a large number of sampled wells. marlborough.govt.nzknowledgeauckland.org.nz In Northern Greece, mean concentrations in experimental boreholes, drinking water wells, and irrigation wells frequently exceeded the 0.1 µg/L limit. mdpi.com

Table 1: Detection of this compound in Groundwater Systems

| Location | Detection Details | Maximum Concentration | Reference |

|---|---|---|---|

| Plana Sur Aquifer, Valencia, Spain | Detected in 5 of 6 wells above 0.1 µg/L | 0.3 µg/L | copernicus.org |

| Lombardy Region, Italy | Mean concentrations in various basins | 0.074 µg/L | rsc.org |

| European Groundwater | Exceeded EU standard of 0.1 µg/L | 3.50 µg/L | mdpi.com |

| New Zealand | Detected in 4 wells in a national survey | Not specified | marlborough.govt.nzknowledgeauckland.org.nz |

| Northern Greece | Mean concentrations often >0.1 µg/L | Not specified | mdpi.com |

This compound is frequently detected in surface waters, including rivers, lakes, and agricultural drainage, often as a result of runoff and leaching from agricultural land. researchgate.netcsic.es

In a Spanish wine region, this compound was one of the most ubiquitous compounds, found in 82% of all water samples analyzed, with a maximum concentration reaching 5.2 µg/L. csic.es Studies in the Hartbeespoort Dam catchment in South Africa also detected this compound. nih.gov In the Lillebæk catchment in Denmark, metabolites of terbuthylazine were among the most commonly detected herbicides at the upstream monitoring station, with detection frequencies above 50%. mst.dk They were also frequently detected in tile drainage water. mst.dk Research has shown that this compound is the most detected terbuthylazine metabolite in surface waters, with concentrations reported up to 2.90 μg L−1 in some European locations. mdpi.com

Table 2: Detection of this compound in Surface Water Bodies

| Location | Detection Frequency | Maximum Concentration | Reference |

|---|---|---|---|

| Spanish Wine Region | 82% of samples | 5.2 µg/L | csic.es |

| Lillebæk Catchment, Denmark | >50% at upstream station | Not specified | mst.dk |

| European Surface Waters | Frequently detected | 2.90 µg/L | mdpi.com |

The presence of this compound in groundwater and surface water leads to its detection in potable water systems, as conventional water treatment methods may not completely remove it. nih.gov

Monitoring programs have confirmed the presence of this compound in tap water in countries such as France and Croatia. mdpi.com In Italy, where over 85% of drinking water is sourced from aquifers, the contamination of groundwater by pesticides like terbuthylazine and its metabolites is a significant concern. rsc.org A study monitoring raw water intended for drinking water production in France detected several terbuthylazine transformation products, highlighting the potential for these compounds to enter drinking water supplies. nih.gov Although specific concentrations in the final treated water were not always detailed in the provided sources, the frequent detection in source waters underscores the risk. mdpi.comrsc.orgnih.gov

Table 3: Detection of this compound in Potable Water Systems

| Location | Water System | Details | Reference |

|---|---|---|---|

| France | Tap Water | Detected in monitoring programs | mdpi.com |

| Croatia | Tap Water | Detected in monitoring programs | mdpi.com |

| Italy | Drinking Water Sources | High potential for contamination due to reliance on groundwater | rsc.org |

Spatial and Temporal Trends of Environmental Detection

National and regional monitoring programs are crucial for understanding the extent of water contamination by pesticides and their metabolites. rsc.orgnih.gov In Italy, the National Environmental Protection Agency (ISPRA) collects monitoring data on pesticide residues in surface and groundwater. rsc.orgnih.gov An analysis of this data from 2005 to 2009 in the Lombardy region identified the spatial and temporal trends of contamination by both terbuthylazine and this compound. rsc.orgnih.gov This monitoring showed that triazine herbicides, including terbuthylazine and its metabolite desethyl-terbuthylazine, are among the substances most frequently detected in Italian waters. isprambiente.gov.it

In France, a national campaign to monitor pesticides in drinking water for the first time included several transformation products of terbuthylazine. nih.govanses.fr A 2022 national survey of pesticides in New Zealand's groundwater, a long-standing collaboration with regional councils since 1990, also included this compound in its analysis. marlborough.govt.nzknowledgeauckland.org.nzenvironment.govt.nz These programs demonstrate a growing recognition of the importance of monitoring not just parent pesticide compounds but also their more mobile and persistent metabolites. mdpi.com

The concentration of this compound in the environment can exhibit seasonal fluctuations, often linked to the timing of herbicide application and climatic factors like rainfall. nih.gov In the Hartbeespoort Dam catchment in South Africa, concentrations of triazine herbicides in surface water were found to be highest in the summer, corresponding to the rainy season, and gradually decreased through autumn, winter, and spring. nih.gov A study in the Lillebæk catchment in Denmark also noted a seasonal trend, with the number of pesticides detected per water sample being highest in the second quarter of the year, which aligns with peak application periods. mst.dk Monitoring in Italian maize-growing regions revealed periods of low or undetectable concentrations punctuated by periods of higher concentrations, indicating seasonal patterns of contamination. unica.it

Comparative Environmental Prevalence with Parent Compound and Other s-Triazines

This compound (DET), a primary metabolite of the herbicide terbuthylazine, demonstrates a notable and often greater environmental presence than its parent compound, a characteristic driven by its distinct physicochemical properties. researchgate.netresearchgate.netmdpi.com As a member of the s-triazine class of herbicides, its occurrence and distribution patterns are frequently compared with terbuthylazine and other significant s-triazines like atrazine (B1667683) and its metabolites. nih.govwho.int

DET is formed through the degradation of terbuthylazine in the environment. nih.govnih.gov Its higher water solubility and lower affinity for binding to organic matter compared to terbuthylazine contribute to its increased mobility. researchgate.netresearchgate.net This mobility enhances its potential to leach from topsoil into groundwater, leading to a higher risk of contamination of these vital water resources. researchgate.netresearchgate.net Consequently, DET is frequently detected in environmental compartments, sometimes at concentrations exceeding those of terbuthylazine itself. mdpi.com

Monitoring studies across Europe have consistently highlighted the widespread presence of terbuthylazine and DET in natural waters. researchgate.netnih.gov For instance, in a study analyzing 164 water samples from 23 European countries, DET was detected in 49% of the samples, while terbuthylazine was found in 34%. mdpi.com The maximum concentration of terbuthylazine was 716 ng/L, whereas for DET it was 266 ng/L. mdpi.com

In various regions, the concentration of DET in both surface water and groundwater has been found to be significant. Studies in Italy have shown that terbuthylazine and its metabolites are among the most widespread groundwater contaminants. researchgate.net In the Po plain of Northern Italy, monitoring from 2008 to 2017 identified areas where risk mitigation for terbuthylazine and DET contamination is necessary. nih.gov Similarly, analysis of groundwater in the Lombardy region between 2005 and 2009 revealed trends in contamination by both substances. rsc.org

The prevalence of DET is not limited to groundwater. It is also the most frequently detected metabolite of terbuthylazine in surface waters. mdpi.com Research has documented its presence in surface waters at concentrations up to 2.90 μg/L and in groundwater up to 3.50 μg/L. mdpi.com The frequent detection of DET extends to tap water in countries like France and Croatia. mdpi.com

The following tables present data from various research findings, offering a comparative view of the environmental occurrence of this compound and its parent compound, terbuthylazine.

Table 1: Comparative Detection Frequency in European Waters

This table illustrates the detection frequency of this compound (DET) and Terbuthylazine in a large-scale European water monitoring study.

| Compound | Number of Samples Analyzed | Detection Frequency (%) | Maximum Concentration (ng/L) |

| This compound | 164 | 49 | 266 |

| Terbuthylazine | 164 | 34 | 716 |

Table 2: Maximum Concentrations in European Water Bodies

This table provides the maximum reported concentrations of this compound (DET) and another terbuthylazine metabolite, 2-hydroxy-terbuthylazine, in European surface and groundwater.

| Compound | Water Body | Maximum Concentration (μg/L) |

| This compound | Surface Water | 2.90 |

| This compound | Groundwater | 3.50 |

| 2-hydroxy-terbuthylazine | Surface Water | 9.24 |

The environmental fate of s-triazines is a complex process influenced by microbial degradation. nih.govnih.gov Over time, microbial populations can adapt to the presence of these herbicides, leading to enhanced degradation rates. nih.govusda.gov This adaptation can alter the environmental persistence and metabolite profiles of s-triazines. nih.gov For instance, the half-life of atrazine, another widely studied s-triazine, has been observed to decrease significantly in soils with a history of its application. nih.gov

The comparison with atrazine and its metabolites, such as deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and diaminochlorotriazine (B1259301) (DACT), provides a broader context for understanding the environmental behavior of s-triazine metabolites. who.int Similar to DET, these metabolites are often found in surface and groundwater, with their relative concentrations varying depending on environmental conditions and usage patterns. who.int In some cases, the concentration of metabolites like DEA can be several times higher than that of the parent atrazine. who.int

Environmental Fate and Transport Dynamics of Desethylterbuthylazine

Mobility and Leaching Potential in Soil Systems

The movement of desethylterbuthylazine from the soil surface to underlying groundwater is a primary concern. Its mobility and leaching potential are governed by a complex interplay of its chemical properties and the characteristics of the soil environment.

This compound is characterized by higher water solubility and weaker binding to soil organic matter compared to its parent compound, terbuthylazine (B1195847). researchgate.net This inherently makes it more mobile and prone to leaching. mdpi.comcsic.esscielo.br Studies have shown that its adsorption to soil is influenced by several factors. For instance, the organic carbon content of the soil plays a significant role, with higher organic carbon leading to greater retardation of movement. acs.org The presence of certain amendments, such as those derived from olive mill waste, can significantly increase the adsorption of terbuthylazine and, by extension, influence the fate of its metabolites. researchgate.net The addition of wood residues like pine, which has a high lignin (B12514952) and organic carbon content, has also been shown to increase terbuthylazine sorption. csic.es

The dissipation of terbuthylazine and the subsequent formation of this compound are also affected by soil treatments. For example, the application of sewage sludge has been observed to slow down both the formation and degradation of this compound, resulting in higher residual amounts in the soil over time. nih.gov The type of soil also dictates the adsorption capacity, with variations in clay content, cation exchange capacity, and specific surface area influencing the adsorption coefficient. researchgate.net

Table 1: Physicochemical Properties Influencing Mobility

| Property | This compound | Terbuthylazine | Implication for Mobility |

| LogKow (octanol-water partition coefficient) | 1.94 - 2.3 researchgate.netherts.ac.uk | 3.2 researchgate.netcsic.es | Lower value for this compound indicates higher water solubility and mobility. |

| Water Solubility | Higher than parent compound researchgate.netresearchgate.net | Lower than metabolite researchgate.netresearchgate.net | Increased potential for transport in soil water. |

| Soil Organic Carbon Partition Coefficient (Koc) | Lower than parent compound csic.esresearchgate.net | Higher than metabolite csic.esresearchgate.net | Weaker binding to soil organic matter, leading to greater leaching potential. |

| Persistence (DT50 in soil) | 27–113 days mdpi.com | 5-116 days researchgate.net | Moderate to high persistence allows sufficient time for transport. |

This table is interactive. You can sort the columns by clicking on the headers.

Numerous field and lysimeter studies have confirmed the potential for this compound to leach into groundwater, often at concentrations exceeding its parent compound. csic.esresearchgate.net Monitoring studies in various agricultural settings have consistently detected this compound in shallow groundwater. osti.govresearchgate.netcopernicus.org

In a long-term lysimeter experiment using a loamy, sandy soil, this compound was detected in the leachate at concentrations up to 0.1 µg/L following a second application of terbuthylazine. agriculturejournals.czcabidigitallibrary.org Another study using lysimeters under different hydraulic conditions found that this compound was one of the highest-leaching compounds, identifying it as a potential pollutant for aquifer contamination. researchgate.netnih.gov Field monitoring in Northern Italy revealed that while concentrations of both terbuthylazine and this compound in groundwater were generally low, the metabolite's concentrations were often higher than the parent compound, particularly in the months following application and during rainy periods. copernicus.org In some European regions, this compound has been found in groundwater at concentrations up to 3.50 μg L−1. mdpi.com

Preferential flow is a significant mechanism that facilitates the rapid transport of this compound through the soil profile, bypassing the soil matrix where degradation and adsorption would typically occur. researchgate.net This process happens through macropores, such as cracks, root channels, and earthworm burrows. mdpi.com The occurrence of terbuthylazine and this compound in deep groundwater can be explained by their transport through these macropore flows, especially in fine-textured soils. csic.esresearchgate.net

The timing between herbicide application and significant rainfall events is critical. Heavy rainfall shortly after application can lead to rapid vertical movement of the more mobile this compound through these preferential pathways, increasing the risk of groundwater contamination. mdpi.com Modeling studies that incorporate preferential flow are better able to simulate the observed peak concentrations of this compound in groundwater. unica.it

Runoff Pathways to Surface Water Bodies

In addition to leaching, surface runoff is another critical pathway for the transport of this compound to surface water bodies. During rainfall events, the compound can be carried in dissolved form or adsorbed to suspended soil particles. Studies have shown that the highest concentrations of terbuthylazine and its metabolites in runoff occur during the first rainfall events after application. nih.gov

The presence of vegetative buffer strips has been proven effective in significantly reducing the amount of this compound entering surface waters. A study in Northern Italy demonstrated that a 6-meter wide vegetative buffer strip could reduce the chemical content in runoff water by over 90%, particularly during the initial runoff events. nih.govtandfonline.com Losses of terbuthylazine and its metabolites in runoff are influenced by factors such as the slope of the land and the intensity of rainfall. researchgate.net Monitoring in Europe has detected this compound in surface waters at concentrations up to 2.90 μg L−1. mdpi.com

Atmospheric Presence and Transport as a Triazine Degradation Product

This compound has been detected in rainwater, indicating its presence and transport in the atmosphere. tandfonline.comusgs.gov It is formed from the atmospheric degradation of its parent compound, terbuthylazine. The ratio of this compound to terbuthylazine in rainwater has been observed to be higher than the corresponding ratio for atrazine (B1667683) and its metabolite, suggesting a potentially faster degradation rate for terbuthylazine during atmospheric transport. usgs.gov

Concentrations of this compound in rainwater can sometimes equal or even exceed those of the parent compound. tandfonline.com The longer the parent compound remains in the atmosphere, the greater the likelihood of its degradation to this compound. hbz-nrw.de Atmospheric conditions, such as temperature and the presence of aerosols, are determining factors in the decomposition of terbuthylazine. hbz-nrw.de

Microbial and Biochemical Transformation Pathways of Desethylterbuthylazine

Biotic Degradation Mechanisms

The primary route for the breakdown of terbuthylazine (B1195847) and its metabolites in soil and water is through the action of microorganisms. irb.hr

Soil microbial communities play a crucial role in the initial transformation of terbuthylazine to desethylterbuthylazine through a process called N-dealkylation. irb.hr This biotic process involves the removal of an ethyl group from the terbuthylazine molecule and is a key step in its degradation pathway. irb.hrresearchgate.net The formation of N-dealkylated metabolites like this compound is considered a detoxification step, as these products are generally less toxic to aquatic photosynthetic organisms. researchgate.net The activity of these microbial communities is essential for the breakdown of s-triazine herbicides. iaea.orgcsic.es The rate of this degradation can be influenced by various environmental factors, including temperature, pH, and the amount of organic matter in the soil. oup.comoup.com

Several bacterial consortia and isolated strains have been identified as being capable of degrading terbuthylazine and its metabolites. irb.hroup.com For instance, a mixed bacterial culture, M3-T, derived from soil with a history of s-triazine contamination, has demonstrated the ability to degrade terbuthylazine. irb.hr Studies have also isolated specific bacterial species from groundwater that can break down terbuthylazine. unimib.it

Some identified bacterial strains involved in the degradation of terbuthylazine include:

Advenella incenata and Janthinobacterium lividum : These two Betaproteobacteria species were isolated from a bacterial community and were found to be capable of degrading terbuthylazine. researchgate.net

Agrobacterium rhizogenes strain AT13 : This newly isolated strain can efficiently degrade terbuthylazine. researchgate.netnih.gov

Bacillus pumilus (strain TDJ-7) and Bacillus subtilis (strain TDJ-9) : Both of these strains, isolated from soil, have shown the ability to effectively degrade terbuthylazine, with strain TDJ-9 exhibiting a slightly faster degradation rate. scielo.br

These bacterial consortia and isolated strains are considered promising for use in bioremediation to clean up environments contaminated with s-triazine herbicides. irb.hroup.comscielo.br

The biodegradation of s-triazine herbicides like terbuthylazine is underpinned by specific gene families, primarily the atz and trz genes. oup.com These genes encode enzymes that catalyze the sequential breakdown of the s-triazine ring. irb.hroup.com

The atz gene family (atzA, atzB, and atzC) is well-known for its role in the hydrolytic degradation of atrazine (B1667683), a related s-triazine herbicide, leading to the formation of cyanuric acid. irb.hroup.com Similarly, the trz gene family, including trzN, is involved in the initial hydrolytic reactions. oup.com

Research has shown the presence of these genes in bacteria that degrade terbuthylazine. For example, Advenella incenata was found to possess the atzA and atzB genes, while Janthinobacterium lividum contained the atzB and atzC genes. researchgate.net The presence of these genes suggests a metabolic pathway where terbuthylazine is converted to desethyl-terbuthylazine and eventually to cyanuric acid. oup.comunimib.it However, some bacteria may only possess a subset of these genes, allowing them to perform partial degradation without complete mineralization. oup.comunimib.it

A recently identified gene, ttzA, in Agrobacterium rhizogenes AT13, which encodes for S-adenosylhomocysteine deaminase, has also been shown to be closely related to terbuthylazine degradation. researchgate.netnih.gov

Abiotic Transformation Processes and Pathways (e.g., Hydroxylation)

While biotic degradation is the primary mechanism, abiotic processes also contribute to the transformation of this compound. researchgate.net One significant abiotic pathway is hydroxylation, where a hydroxyl group replaces the chlorine atom on the s-triazine ring. researchgate.netmdpi.com This process can lead to the formation of hydroxylated metabolites. irb.hr

Abiotic degradation is generally considered a minor dissipation route compared to microbial degradation. irb.hr However, factors like photolysis (degradation by light) can play a role, particularly in aquatic environments. apvma.gov.au The interplay of biotic and abiotic processes ultimately determines the fate of this compound in the environment. researchgate.net

Formation of Further Secondary Metabolites and Complete Mineralization Pathways (e.g., Cyanuric Acid, 2-Hydroxy-Terbuthylazine)

The degradation of this compound leads to the formation of several secondary metabolites. A key intermediate in the mineralization pathway is cyanuric acid . irb.hroup.com The breakdown of the s-triazine ring, facilitated by enzymes encoded by the atz and trz gene families, converges on the formation of cyanuric acid. irb.hroup.com This intermediate is then further degraded by other enzymes into carbon dioxide and ammonia. irb.hr

Another significant metabolite is 2-hydroxy-terbuthylazine . researchgate.netmdpi.comnih.gov This compound is formed through the hydroxylation of the parent compound, terbuthylazine. irb.hr Further degradation can lead to other hydroxylated and dealkylated metabolites such as hydroxythis compound and desethylhydroxy-terbuthylazine . irb.hrnih.gov

The complete mineralization of terbuthylazine and its metabolites is a multi-step process involving a series of hydrolytic reactions that ultimately convert the organic herbicide into inorganic compounds. irb.hr

Degradation Kinetics and Environmental Persistence (e.g., Half-Life Determinations)

The persistence of this compound in the environment is determined by its degradation kinetics, often expressed as its half-life (DT50), the time it takes for 50% of the compound to dissipate. nih.gov

The half-life of terbuthylazine and its metabolites can vary significantly depending on environmental conditions. oup.comoup.com For example, in soil, the half-life of terbuthylazine has been reported to range from 55.5 days to 138 days. researchgate.netapvma.gov.au The half-life of this compound in soil is reported to be between 27 and 113 days. nih.gov In contrast, 2-hydroxy-terbuthylazine is much more persistent, with a half-life ranging from 207 to over 1000 days. nih.gov

The degradation kinetics are influenced by factors such as soil type, temperature, and microbial activity. csic.esoup.com For instance, the degradation of terbuthylazine is slower at lower temperatures. apvma.gov.au The presence of a robust and adapted microbial community can significantly accelerate the degradation process. irb.hrresearchgate.net For example, a mixed bacterial culture (M3-T) was shown to reduce the half-life of terbuthylazine in soil by about 40 times compared to the native microbial community. irb.hr

The persistence of these compounds, particularly the more water-soluble metabolite this compound, poses a risk for groundwater contamination. researchgate.netresearchgate.net

Interactive Data Table: Half-life of Terbuthylazine and its Metabolites

| Compound | Half-life (days) | Soil Type/Conditions | Reference |

| Terbuthylazine | 55.5 - 73.7 | Clay loam soil with different organic amendments | researchgate.net |

| Terbuthylazine | 73 - 138 | Sandy loam soil at 20-25°C | apvma.gov.au |

| Terbuthylazine | 95 - 105 | Clay loam soil | researchgate.netcsic.es |

| This compound | 27 - 113 | Soil at 20°C, moisture 11-29% w/w | nih.gov |

| 2-Hydroxy-terbuthylazine | 207 - >1000 | Soil at 20°C, moisture 11-29% w/w | nih.gov |

Influence of Environmental Factors on Degradation Rates

The environmental persistence and degradation rate of this compound (DET), a primary metabolite of the herbicide terbuthylazine, are significantly influenced by a variety of environmental factors. These include temperature, soil water content, and the presence of organic amendments. The interplay of these factors determines the ultimate fate and potential for accumulation of this compound in the soil environment.

Temperature

Temperature is a critical factor governing the rate of microbial activity and, consequently, the biodegradation of organic compounds like this compound. Generally, an increase in temperature leads to a higher rate of microbial metabolism, accelerating the degradation of herbicides and their metabolites. Conversely, lower temperatures tend to slow down these processes, leading to increased persistence in the environment.

While specific quantitative data on the direct impact of temperature on the degradation rate of this compound is limited, studies on its parent compound, terbuthylazine, provide valuable insights. For instance, the degradation of terbuthylazine has been shown to be significantly faster at higher temperatures. One study demonstrated that the half-life of terbuthylazine decreased from 219 days at 10°C to 99 days at 22°C, and further to 40 days at 30°C in a soil with 60% maximum water holding capacity. This trend highlights the strong temperature dependency of the degradation process, which is largely applicable to its microbially-mediated metabolite, this compound. The loss of terbuthylazine from soil has been observed to coincide with a rise in DET levels, particularly during periods of highest soil temperatures, which points to biodegradation as the primary dissipation pathway. herts.ac.uk

A typical half-life (DT₅₀) for this compound in soil under aerobic laboratory conditions at 20°C is reported to be around 54 days, with a range of 40.7 to 93.8 days observed across different studies. herts.ac.uk Field studies have shown a wider range of DT₅₀ values, from approximately 16 to 223 days, reflecting the variability of environmental conditions.

Soil Water Content

Soil moisture is another key parameter that affects the microbial degradation of this compound. Adequate soil water content is essential for microbial growth and activity. Both excessively dry and waterlogged conditions can inhibit microbial processes, thereby slowing down the degradation of the compound. Optimal moisture levels, which vary depending on the soil type, create a favorable environment for the microorganisms responsible for breaking down DET.

Research on the parent compound, terbuthylazine, indicates that the effect of soil water content on degradation can be less pronounced than that of temperature. researchgate.net However, it remains a significant factor. For this compound, a reported DT₅₀ range of 27 to 113 days was observed at 20°C in soils with a moisture content between 11% and 29% by weight, illustrating the influence of soil wetness on its persistence. mdpi.com

Organic Amendments

The addition of organic amendments to soil, a common agricultural practice to improve soil health, can have a complex and variable impact on the degradation of this compound. These amendments can alter the physical, chemical, and biological properties of the soil, thereby influencing the fate of agrochemicals.

On one hand, organic amendments can stimulate microbial populations by providing an additional source of carbon and nutrients, which could potentially enhance the biodegradation of this compound. However, research often shows that the addition of organic materials can increase the sorption of herbicides and their metabolites to soil particles. This increased sorption reduces their bioavailability, making them less accessible to microbial degradation and thus increasing their persistence in the soil.

Several studies on terbuthylazine have demonstrated this effect. For example, the addition of poultry compost and urban sewage sludge to a clay loam soil was found to retard the degradation of terbuthylazine, increasing its half-life from 57.3 days in unamended soil to 60.3 and 73.7 days, respectively. nih.govresearchgate.net In contrast, the addition of corn straw did not significantly alter the degradation rate. nih.govresearchgate.net These findings suggest that the type of organic amendment plays a crucial role in its effect on degradation.

Specifically for this compound, it has been noted that the addition of organic amendments can increase its persistence in the upper soil layers. nih.gov One study found that a sewage amendment slowed down both the formation and the subsequent degradation of this compound. nih.gov Similarly, the presence of urea (B33335) as a fertilizer has been shown to affect the degradation of the parent compound terbuthylazine, resulting in a lower amount of this compound being formed. nih.gov

The following table summarizes the half-life of the parent compound, terbuthylazine, under different organic amendment scenarios, which provides an indication of the potential effects on its metabolite, this compound.

Table 1: Effect of Organic Amendments on the Half-life of Terbuthylazine in a Clay Loam Soil

| Treatment | Half-life (days) |

|---|---|

| Non-amended soil | 57.3 |

| Soil + Corn Straw | 55.5 |

| Soil + Poultry Compost | 60.3 |

| Soil + Urban Sewage Sludge | 73.7 |

Data from a study on the degradation of terbuthylazine, which leads to the formation of this compound. The results suggest that certain organic amendments can increase the persistence of the parent compound and, by extension, its metabolite. nih.govresearchgate.net

Ecotoxicological Implications of Desethylterbuthylazine

Aquatic Ecotoxicity

The potential for desethylterbuthylazine to adversely affect aquatic ecosystems is a significant concern, given its detection in various water bodies. nih.govcsic.es Research has focused on its effects on a range of aquatic organisms, from invertebrates to fish and plants.

Effects on Aquatic Invertebrate Species

Studies on the acute toxicity of this compound to aquatic invertebrates have shown it to be moderately toxic. For the freshwater crustacean Daphnia magna, a key species in aquatic food webs, the 48-hour median effective concentration (EC₅₀) is reported to be 42.0 mg/L. herts.ac.uk This indicates the concentration at which 50% of the daphnids show an adverse effect, such as immobilization. While this value suggests moderate acute toxicity, the long-term effects on invertebrate populations may be more significant, especially with continuous exposure in contaminated waters. nih.govherts.ac.uk The red swamp crayfish (Procambarus clarkii), another important aquatic invertebrate, has also been used as a model organism to study the effects of this compound. researchgate.net

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Concentration (mg/L) | Interpretation | Source |

| Daphnia magna | 48-hour EC₅₀ | 42.0 | Moderate | herts.ac.uk |

Toxicity to Fish Species

The acute toxicity of this compound to fish has been evaluated in temperate freshwater species. For rainbow trout (Oncorhynchus mykiss), the 96-hour median lethal concentration (LC₅₀) is 18.0 mg/L, classifying it as moderately toxic to this species. herts.ac.uk Another study on an unspecified fish species indicated an acute 96-hour LC₅₀ of greater than 15.0 mg/L, also suggesting moderate toxicity. herts.ac.uk While these acute toxicity values are relatively high, the potential for chronic effects at lower, environmentally relevant concentrations remains a key area of investigation. slovetres.sinel.edu For instance, the parent compound, terbuthylazine (B1195847), has been shown to cause a range of physiological and biochemical changes in fish upon exposure. nel.eduresearchgate.net

Table 2: Acute Toxicity of this compound to Fish

| Species | Endpoint | Concentration (mg/L) | Interpretation | Source |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC₅₀ | 18.0 | Moderate | herts.ac.uk |

| Unknown fish species | 96-hour LC₅₀ | > 15.0 | Moderate | herts.ac.uk |

Algal Bioassays and Phytotoxicity to Aquatic Plants

This compound exhibits significant toxicity to algae, which form the base of most aquatic food webs. The 72-hour EC₅₀ for growth inhibition in algae is 0.14 mg/L. herts.ac.uk This indicates a high level of toxicity and suggests that even low concentrations of this compound in aquatic environments could have a substantial impact on algal populations. The phytotoxicity of this compound is a critical consideration, as disruptions to algal communities can have cascading effects throughout the ecosystem. uva.nl The parent compound, terbuthylazine, is a known inhibitor of photosynthesis, and its metabolites can also exhibit herbicidal activity. apvma.gov.authegoodscentscompany.com

Table 3: Toxicity of this compound to Algae

| Species | Endpoint | Concentration (mg/L) | Interpretation | Source |

| Algae | 72-hour EC₅₀ (growth) | 0.14 | High | herts.ac.uk |

Effects on Non-Target Terrestrial Organisms

The impact of this compound extends beyond the aquatic environment, with potential risks to terrestrial organisms, including mammals and soil invertebrates.

General Mammalian Ecotoxicity Considerations

In terms of mammalian toxicity, this compound is classified as moderately toxic based on acute oral toxicity studies in rats. The median lethal dose (LD₅₀) for rats is 236 mg/kg of body weight. herts.ac.uk While this provides a baseline for acute toxicity, the European Food Safety Authority (EFSA) has raised concerns about the potential long-term risks to mammals from terbuthylazine and its metabolites. csic.essemanticscholar.org The relevance of groundwater metabolites is a key point of consideration in risk assessments. researchgate.net

Table 4: Acute Oral Toxicity of this compound in Mammals

| Species | Endpoint | Value (mg/kg) | Interpretation | Source |

| Rat | Acute oral LD₅₀ | 236 | Moderate | herts.ac.uk |

Responses of Soil Invertebrates (e.g., Earthworms)

Soil invertebrates, such as earthworms, play a crucial role in soil health and ecosystem function. Studies on the acute toxicity of this compound to the earthworm Eisenia foetida show a 14-day LC₅₀ of greater than 120 mg/kg of soil, which is interpreted as moderately toxic. herts.ac.uk The European Food Safety Authority (EFSA) has indicated a high long-term risk to earthworms from the parent compound, terbuthylazine. csic.es Given that this compound is a persistent metabolite in soil, its long-term impact on earthworm populations and other soil organisms warrants further investigation. csic.esacs.org

Table 5: Acute Toxicity of this compound to Earthworms

| Species | Endpoint | Concentration (mg/kg soil) | Interpretation | Source |

| Eisenia foetida | 14-day LC₅₀ | > 120 | Moderate | herts.ac.uk |

Genotoxic Effects (in Context of Parent Compound and Related Triazines)

The genotoxic potential of this compound, or its capacity to damage DNA, is an area of increasing concern. While direct data on the genotoxicity of this compound is limited, the European Food Safety Authority (EFSA) has noted that its parent compound, terbuthylazine, may cause DNA damage. researchgate.netnih.gov Given that metabolites of herbicides can sometimes be more toxic than the parent compounds, the genotoxic potential of this compound is considered toxicologically relevant. nih.gov

Studies on related triazine herbicides provide context for the potential genotoxicity of this compound. For instance, atrazine (B1667683), another widely studied triazine, is known to negatively affect physiological functions in aquatic organisms. researchgate.net Research on the effects of terbuthylazine on zebrafish (Danio rerio) has shown that it can induce DNA fragmentation, indicating genotoxic activity. nih.gov These findings suggest that this compound, as a structurally similar compound, may also possess genotoxic properties.

The EFSA database indicates that for this compound, there are negative findings for chromosome aberration, DNA damage/repair, and gene mutation. However, no data is available for genome mutation or other unspecified types of genotoxicity. herts.ac.uk

Table 2: Genotoxicity Profile of this compound and Related Compounds

| Compound | Genotoxic Effect | Finding | Source |

| This compound | Chromosome Aberration | Negative | EFSA Database herts.ac.uk |

| This compound | DNA Damage/Repair | Negative | EFSA Database herts.ac.uk |

| This compound | Gene Mutation | Negative | EFSA Database herts.ac.uk |

| Terbuthylazine (Parent Compound) | DNA Damage | Potential risk identified. | EFSA researchgate.netnih.gov |

| Terbuthylazine (Parent Compound) | DNA Fragmentation | Induced in zebrafish liver. | nih.gov |

Assessment of Mixture Toxicity and Cocktail Effects with Co-occurring Micropollutants

In the environment, chemicals like this compound rarely exist in isolation. They are often part of a complex mixture of micropollutants, and the combined "cocktail effect" can be significantly different from the effects of the individual substances. nih.gov The study of these mixtures is crucial for a realistic ecotoxicological risk assessment. nih.gov

Terbuthylazine, the parent compound of this compound, has been shown to have its toxicity enhanced in the presence of other chemicals. nih.gov For example, in studies with the bacterium Aliivibrio fischeri, non-toxic levels of terbuthylazine greatly increased the toxic effects of other substances, particularly at low concentrations. nih.gov This suggests a synergistic relationship, where the combined toxicity is greater than the sum of the individual toxicities.

In the context of algal toxicity, PSII herbicides, a class that includes terbuthylazine and its derivatives, are often the dominant drivers of mixture effects in environmental water samples. oup.com However, the contribution of individual compounds can vary. One study noted that while this compound was present in surface water and exceeded quality standards, it did not significantly contribute to the inhibition of photosynthesis in algae. oup.com

The co-occurrence of this compound with other pesticides and pharmaceuticals is common in surface and groundwaters. nih.gov For instance, terbuthylazine is often used in combination with S-metolachlor. nih.gov Studies have shown that mixtures of terbuthylazine and the organophosphate insecticide malathion (B1675926) have a greater toxic effect on zebrafish than either chemical alone. nih.gov This highlights the importance of considering mixture effects, as organisms in natural ecosystems are exposed to a variety of pollutants simultaneously. researchgate.net

Table 3: Mixture Toxicity Involving Terbuthylazine/Desethylterbuthylazine

| Mixture Components | Test Organism | Observed Effect | Interaction Type | Reference |

| Terbuthylazine and other micropollutants | Aliivibrio fischeri | Enhanced cytotoxicity of the mixture. | Synergistic | nih.gov |

| Terbuthylazine and Malathion | Zebrafish (Danio rerio) | Increased oxidative stress, DNA fragmentation, and lysosomal destabilization compared to individual exposures. | Synergistic | nih.gov |

| This compound and other PSII herbicides | Algae (Raphidocelis subcapitata) | Did not significantly contribute to photosynthesis inhibition in a specific surface water assessment. | Not a primary driver in this context | oup.com |

Analytical Methodologies for Environmental and Biological Monitoring of Desethylterbuthylazine

Advanced Sample Preparation Techniques

Effective sample preparation is a critical first step in the analytical workflow for desethylterbuthylazine. The choice of technique depends on the nature of the sample matrix and the concentration of the analyte.

Solid-Phase Extraction (SPE) for Aqueous and Solid Matrices

Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of this compound from both aqueous and solid samples. This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample.

For aqueous samples, the process typically involves passing the water sample through a cartridge containing a specific sorbent material. The choice of sorbent is crucial for achieving high recovery rates. For solid matrices like soil, an initial extraction step is required to transfer the analyte into a liquid phase before SPE can be performed.

A variation of this technique, known as dispersive solid-phase extraction (dSPE), offers a simpler and faster alternative. In dSPE, the sorbent is dispersed directly into the sample solution, maximizing the contact area and reducing extraction time. This technique has been successfully applied for the extraction of various pesticides from complex matrices. grafiati.com

Table 1: Examples of SPE Sorbents and their Applications

| Sorbent Type | Target Matrix | Application | Reference |

| Oasis HLB | Water | Extraction of triazines and their degradation products. | researchgate.net |

| Reduced graphene oxide-iron (II, III) oxide (rGO-Fe3O4) nanocomposite | Soil, Plant, Water | Preconcentration of parathion (B1678463) ethyl, a simulant for chemical warfare agents. | nih.gov |

| Zirconium-dioxide-based sorbents (Z-Sep or Z-Sep+) | Fruits and Vegetables | Cleanup for multiresidue pesticide analysis. | grafiati.com |

Ultrasonic Extraction from Complex Matrices

Ultrasonic extraction, also known as sonication, is an efficient method for extracting this compound from solid and complex matrices like soil and plant tissues. This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the penetration of the solvent into the matrix and facilitating the release of the analyte.

The efficiency of ultrasonic extraction is influenced by several factors, including the choice of solvent, temperature, and sonication time. It is often used in combination with other cleanup techniques, such as SPE, to ensure the final extract is suitable for chromatographic analysis.

Enzymatic Digestion for Biological Sample Preparation

Analyzing this compound in biological samples, such as tissues or fluids, often requires an initial enzymatic digestion step. This process uses specific enzymes to break down the complex biological matrix, primarily proteins, to release the target analyte.

A novel approach termed "Sample Preparation by Easy Extraction and Digestion (SPEED)" utilizes trifluoroacetic acid for rapid cell and tissue dissolution, followed by neutralization and enzymatic digestion. nih.gov This method is robust and efficient for preparing biological samples for subsequent analysis by mass spectrometry. nih.gov

Chromatographic and Spectrometric Detection Methods

Following sample preparation, highly sophisticated analytical instruments are employed for the separation and detection of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS)

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) is a powerful analytical technique for the determination of this compound. UPLC utilizes columns with smaller particle sizes (typically 1.7 µm) compared to conventional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. nih.govnih.gov

The UPLC system separates the components of the sample extract, and the tandem mass spectrometer provides highly selective and sensitive detection. The mass spectrometer operates by ionizing the analyte and then fragmenting it to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), allows for the unambiguous identification and quantification of the target compound, even in complex matrices. researchgate.net UPLC/MS/MS methods have been developed and validated for the analysis of a wide range of compounds in various samples, including natural waters and biological fluids. nih.govui.ac.id

Table 2: UPLC/MS/MS Method Parameters for Pesticide Analysis

| Parameter | Value/Condition |

| Column | C18 Acquity® Bridged Ethylene Hybrid (1.7 μm, 100 mm × 2.1 mm) |

| Mobile Phase | 0.1% acetic acid and methanol (B129727) (60:40 v/v) |

| Flow Rate | 0.1 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Ion Trap Tandem Mass Spectrometry (GC-ITD (MS/MS))

Gas chromatography-ion trap tandem mass spectrometry (GC-ITD (MS/MS)) is another highly effective method for the analysis of this compound, particularly in atmospheric samples. nih.gov This technique combines the separation power of gas chromatography with the high selectivity and sensitivity of an ion trap mass spectrometer operating in tandem mode. nih.govnih.gov

In this method, the sample extract is injected into the gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase. The separated compounds then enter the ion trap mass spectrometer, where they are ionized and subjected to collision-induced dissociation (CID). The resulting fragment ions are then detected, providing a high degree of confidence in the identification and quantification of the analyte. wvu.edu This method has been successfully used to detect triazines and their metabolites at very low concentrations in both the gaseous and particulate phases of the atmosphere. nih.gov

Table 3: GC-ITD (MS/MS) Performance for Triazine Metabolites

| Compound | Detection Limit (pg m⁻³) |

| Atrazine (B1667683) | 0.8 - 15 |

| Desethylatrazine | 0.8 - 15 |

| Deisopropylatrazine (B29266) | 0.8 - 15 |

| Terbuthylazine (B1195847) | 0.8 - 15 |

| This compound | 0.8 - 15 |

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used analytical technique for the identification and quantification of organic compounds, including this compound, in various samples. This method combines the separation power of HPLC with the detection capabilities of a diode array detector, which can acquire UV-visible spectra across a range of wavelengths simultaneously.

The principle of HPLC-DAD involves injecting a liquid sample into a column packed with a stationary phase. As the sample passes through the column, different components separate based on their affinity for the stationary and mobile phases. For the analysis of triazine herbicides and their metabolites like this compound, reversed-phase columns, such as C8 or C18, are commonly employed. nih.govuan.edu.mx The separated components then flow through the DAD, which measures their absorbance at multiple wavelengths. This provides a three-dimensional data set of absorbance, wavelength, and time, generating a chromatogram and a UV spectrum for each separated peak.

The UV spectrum is a characteristic feature of a compound and can be used for its identification by comparing it to the spectra of known standards stored in a spectral library. nih.gov This makes HPLC-DAD a powerful tool for systematic toxicological analysis and for identifying metabolites, as they often exhibit similar UV spectra to their parent compounds. nih.gov The technique offers good sensitivity, linearity, and reproducibility for quantitative analysis. nih.govuan.edu.mx For instance, HPLC-DAD methods have been developed and validated for the analysis of various compounds in complex matrices, demonstrating its reliability and applicability. uan.edu.mxgrafiati.com

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF)

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF) is a highly sensitive and specific analytical technique used for the identification and quantification of a wide range of compounds, including this compound. This method couples the separation capabilities of liquid chromatography with the high-resolution mass analysis of a QTOF mass spectrometer.

The process begins with the separation of components in a sample using liquid chromatography, often with a reversed-phase column like a C18. massbank.eu The separated analytes then enter the electrospray ionization (ESI) source, where they are converted into gas-phase ions. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+), minimizing fragmentation and preserving the molecular weight information of the analyte. massbank.eu

These ions are then guided into the quadrupole, which can be operated in either scanning mode to transmit a wide range of ions or in a selected ion monitoring mode for targeted analysis. The ions then travel through the time-of-flight (TOF) analyzer. The TOF analyzer measures the mass-to-charge ratio (m/z) of ions by determining the time it takes for them to travel a fixed distance. Lighter ions travel faster and reach the detector sooner than heavier ions. This allows for very accurate mass measurements, often to four decimal places, which is crucial for determining the elemental composition of an unknown compound and for differentiating between compounds with very similar masses. mdpi.com

LC-ESI-QTOF is particularly valuable for metabolomics studies and the identification of unknown transformation products due to its high mass accuracy and sensitivity. mdpi.com For this compound, LC-ESI-QTOF analysis in positive ion mode would focus on detecting its protonated molecule. massbank.eu The high resolution of the QTOF allows for the confident identification of this compound even in complex environmental and biological matrices.

Method Validation and Performance Characteristics (e.g., Selectivity, Linearity, Limits of Detection/Quantification, Accuracy, Precision)

Method validation is a critical process in analytical chemistry that ensures a developed method is suitable for its intended purpose. The key performance characteristics evaluated during validation for the analysis of this compound include selectivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.gov

Selectivity is the ability of the method to distinguish and quantify the analyte of interest, this compound, from other components in the sample matrix, such as impurities or other metabolites. nih.gov This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. chromatographyonline.com This is typically evaluated by creating a calibration curve with a series of standards of known concentrations. A good linear relationship is indicated by a high coefficient of determination (R²) value, generally greater than 0.99. researchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. chromatographyonline.comLimit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. chromatographyonline.com The LOQ is a critical parameter for determining the suitability of a method for analyzing trace levels of this compound in various samples. For example, a validated method for this compound in urine and hair reported an LOQ of 0.25 μg/L in urine and 0.01 ng/mg in hair. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked blank matrix samples at different concentration levels. chromatographyonline.com Accuracy is typically expressed as the percentage of recovery. For this compound analysis, accuracies within 12% of the spiked concentrations have been reported. nih.gov

Precision measures the degree of agreement among repeated measurements of the same homogeneous sample under specified conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For this compound, methods have demonstrated inter- and intra-run precisions of less than 7%. nih.gov

The following table summarizes the performance characteristics of a validated method for this compound analysis:

| Performance Characteristic | Urine | Hair |

| Linearity (R²) | >0.993 | >0.993 |

| LOD | Not Reported | Not Reported |

| LOQ | 0.25 µg/L | 0.01 ng/mg |

| Accuracy (% Recovery) | Within 12% | Within 12% |

| Precision (RSD) | <7% | <7% |

Data sourced from a study on the determination of terbuthylazine and this compound in human urine and hair samples. researchgate.netnih.gov

Application of Isotope Dilution Approaches for Quantification Control

Isotope dilution analysis is a powerful technique used for highly accurate and precise quantification of analytes, including this compound. This method involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample before any sample preparation or analysis.

The key principle of isotope dilution is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. Because the internal standard and the analyte have very similar chemical and physical properties, any losses of the analyte during sample processing will be mirrored by proportional losses of the internal standard.

For the analysis of this compound, a deuterated analog, such as this compound-d9 (DET-d9), can be used as the internal standard. researchgate.net The quantification is based on the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, which is measured by a mass spectrometer. Since the amount of the internal standard added is known, the concentration of the native analyte in the original sample can be accurately calculated.

The primary advantage of the isotope dilution approach is its ability to compensate for matrix effects and variations in instrument response. nih.gov Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can be a significant source of error in quantitative analysis. By using an isotopically labeled internal standard, these effects are effectively canceled out because they impact both the analyte and the internal standard to the same extent.

This technique has been successfully applied in the development and validation of methods for determining this compound in complex biological matrices like human urine and hair, ensuring high accuracy and control over potential biases. nih.gov

Environmental and Biological Matrices Amenable to Analysis (Water, Soil, Sediment, Air, Urine, Hair)

This compound, as a metabolite of the widely used herbicide terbuthylazine, can be found in various environmental and biological compartments. A range of analytical methods has been developed and applied to detect and quantify this compound in diverse matrices.

Water: The presence of this compound in water, including surface water and groundwater, is a key indicator of contamination from agricultural runoff. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly used for its determination in water samples. researchgate.net

Soil and Sediment: Soil and sediment act as sinks for herbicides and their degradation products. The analysis of this compound in these matrices is crucial for understanding its environmental fate and persistence. Extraction methods are required to isolate the compound from the solid matrix before analysis by techniques like HPLC or LC-MS.

Air: While less common, the analysis of this compound in air can be important in assessing occupational exposure, particularly in agricultural settings during and after herbicide application. Methods for air analysis typically involve trapping the compound on a filter or sorbent material, followed by extraction and instrumental analysis. grafiati.com

Urine: Urine is a primary biological matrix for monitoring human exposure to this compound. As a metabolite, its presence in urine indicates the uptake and biotransformation of the parent compound, terbuthylazine. Isotope-dilution LC-MS/MS methods have been validated for the sensitive and specific quantification of this compound in human urine. nih.govnih.gov

Hair: Hair analysis offers a non-invasive way to assess long-term or cumulative exposure to xenobiotics. This compound can be incorporated into the hair shaft, providing a historical record of exposure. Validated analytical methods, often involving extraction from the hair matrix followed by LC-MS/MS, are used to measure its concentration in hair samples. nih.govnih.gov

Environmental Remediation and Management Strategies for Desethylterbuthylazine Contamination

Advanced Oxidation Processes for Water Treatment

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (HO•). semanticscholar.orgmdpi.com These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants, including persistent compounds like desethylterbuthylazine. semanticscholar.orgnih.gov AOPs are considered a promising alternative for removing terbuthylazine (B1195847) and its metabolites when conventional water treatment methods prove insufficient. semanticscholar.orgmdpi.com

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is an effective AOP for the degradation of terbuthylazine and, by extension, its metabolite this compound. nih.govresearchgate.net In this process, the photolysis of H₂O₂ by UV light generates hydroxyl radicals, which are the primary agents of degradation. mdpi.comresearchgate.net While hydrogen peroxide alone is not effective in degrading terbuthylazine, its combination with UV light significantly enhances the oxidation process. nih.govresearchgate.net

Research has shown that direct photolysis plays a significant role in the degradation efficiency of UV/H₂O₂ treatments. nih.gov The effectiveness of the process is influenced by the initial concentration of H₂O₂; as the concentration increases, the exposure to hydroxyl radicals per unit of UV fluence also increases, making the process more efficient. researchgate.net For example, one study demonstrated that increasing the H₂O₂ concentration from 5 to 50 mg L⁻¹ enhanced the removal of the parent compound, terbuthylazine. researchgate.net Another study found that for surface water, the photolysis of hydrogen peroxide (at 2.5 mg L⁻¹) with UV irradiation was the most effective treatment compared to UV alone or a photo-Fenton process. nih.gov

The table below summarizes the conditions and outcomes of various UV-based AOPs for terbuthylazine degradation.

Table 1: Comparative Efficacy of UV-Based Advanced Oxidation Processes

| Treatment Process | Water Matrix | Initial H₂O₂ (mg L⁻¹) | Initial Fe (mg L⁻¹) | pH | Reactor Type | Outcome | Source |

|---|---|---|---|---|---|---|---|

| UV Irradiation | Ultrapure Water | - | - | Not specified | Batch | Most efficient process | nih.gov |

| UV/H₂O₂ | Surface Water | 2.5 | - | Not specified | Batch | Best results | nih.gov |

| UV/H₂O₂ | All matrices | 2.5 | - | Not specified | Semi-continuous | Most efficient process | nih.gov |

| UV/H₂O₂/Fe | Not specified | 2.5 | 0.25 | Not specified | Not specified | Tested process | semanticscholar.org |

Photocatalysis, particularly using titanium dioxide (TiO₂) as a photocatalyst, is another highly effective AOP for degrading terbuthylazine and its metabolites. nih.govresearchgate.net In this process, TiO₂ absorbs photons from a light source (like solar or UV light), which generates electron-hole pairs. dokumen.pub These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that attack the pollutant molecules. dokumen.pubresearchgate.net

Studies have demonstrated that most of the photocatalytic degradation of terbuthylazine is attributable to the action of hydroxyl radicals. nih.govresearchgate.net The combination of TiO₂ with solar light and ozone (solar-photocatalytic ozonation) has proven to be particularly potent, capable of achieving almost complete removal of terbuthylazine in approximately 30 minutes. nih.govresearchgate.net The synergistic effect of TiO₂, H₂O₂, and Fe³⁺ under visible light has also been shown to be highly effective, achieving 100% degradation of the parent compound in just 20 minutes, with rutile TiO₂ showing a more pronounced synergistic effect than anatase TiO₂. researchgate.net The presence of H₂O₂ can expand the visible light response range of the TiO₂ catalyst and accelerate the crucial Fe(II)/Fe(III) cycle in photo-Fenton type reactions. researchgate.net

Biological Treatment Systems

Biological treatment systems leverage natural processes, including microbial degradation and plant uptake, to remove contaminants from soil and water. dntb.gov.uamdpi.com These methods are often considered more sustainable and environmentally friendly than chemical or physical treatments. researchgate.net

Constructed wetlands (CWs) are engineered systems that use natural wetland processes involving vegetation, soil, and their associated microbial assemblages to treat contaminated water. dntb.gov.uamdpi.com They have been identified as a valuable tool for managing pesticide runoff, providing a significant buffer capacity that protects downstream surface waters. nih.govresearchgate.netdntb.gov.ua The removal of contaminants in CWs is a complex interplay of abiotic and biotic mechanisms, including sorption, photodegradation, microbial biodegradation, and phytoremediation. dntb.gov.uamdpi.com

The effectiveness of CWs in removing this compound and its parent compound is influenced by factors such as the wetland design (e.g., surface flow vs. subsurface flow), the type of substrate used, and the species of plants cultivated. dntb.gov.uamdpi.com Research has shown that both terbuthylazine and its major metabolites can be effectively analyzed in the sediment of constructed wetlands, allowing for studies on their degradation and distribution within the system. tandfonline.com

Phytoremediation is a bioremediation process that uses plants to clean up contaminated environments. researchgate.net For s-triazine herbicides like terbuthylazine and its metabolite DET, phytoremediation with wetland plants such as the common cattail (Typha latifolia L.) is a promising technique for restoring polluted surface water. researchgate.netresearchgate.nettandfonline.com Typha latifolia can take up and accumulate terbuthylazine and its metabolites in its tissues, directly contributing to their removal from the water column. researchgate.net

The development of analytical methods to detect terbuthylazine and its degradation products, including this compound, within Typha latifolia tissues has been crucial for evaluating the effectiveness of this phytoremediation strategy. researchgate.nettandfonline.com One such validated method demonstrated recovery efficiencies of 71–96% for terbuthylazine and its metabolites from the plant matrix. tandfonline.com Studies have indicated that an increase in the rhizome mass of Typha latifolia can lead to a higher degradation rate of triazine herbicides, with the compounds accumulating in the plant's roots and leaves. researchgate.netresearchgate.net

Microbial bioremediation relies on microorganisms to break down environmental pollutants. csic.es The degradation of terbuthylazine in soil and water is primarily a biotic process driven by bacterial consortia. csic.esoup.com Several bacterial strains have been identified that can degrade s-triazines, often utilizing the compounds as a source of carbon. oup.comnih.gov The primary degradation mechanism in soil is biotic oxidative N-deethylation, which leads to the formation of this compound. csic.es

The table below presents findings on the microbial degradation of terbuthylazine by specific bacterial strains.

Table 2: Microbial Degradation of Terbuthylazine

| Microbial Strain/Community | Degradation Condition | Degradation Rate/Half-life (DT₅₀) | Source |

|---|---|---|---|

| Agrobacterium rhizogenes AT13 | 100 mg/L in liquid culture | 98.7% degradation within 39 hours | nih.gov |

| Janthinobacterium lividum | Liquid culture with terbuthylazine as sole carbon source | DT₅₀ of 121 ± 10 days | oup.com |

| Advenella incenata | Liquid culture with terbuthylazine as sole carbon source | DT₅₀ of 88 ± 6 days | oup.com |

| Autochthonous groundwater bacterial community | Groundwater microcosm (100 μg L⁻¹) | Significant degradation observed | oup.com |

Bioaugmentation is a specific bioremediation strategy that involves introducing specialized microorganisms into a contaminated site to enhance the degradation of target pollutants. nih.gov This approach can be particularly useful in environments like groundwater where the native microbial population may be limited in its ability to degrade persistent compounds. nih.gov The introduction of bacterial strains known to metabolize s-triazines, such as those carrying the atz or trz genes, can facilitate more effective remediation protocols, especially in cases of significant contamination from spills. oup.commdpi.comunimib.it The success of bioaugmentation can, however, be temporary and is influenced by environmental conditions such as the availability of other carbon sources and the prevailing redox conditions. nih.gov

Adsorption-Based Removal Techniques (e.g., Polymeric Microspheres, Activated Carbon)

The contamination of water sources by this compound necessitates the development of effective removal technologies. Adsorption-based techniques, utilizing materials with high surface area and specific affinities for the contaminant, have shown significant promise. Among these, polymeric microspheres and activated carbon are notable for their efficacy.

Polymeric Microspheres:

Specialized polymeric microspheres have been engineered for the targeted removal of this compound and other triazine metabolites from aqueous environments. researchgate.net Research has focused on materials like poly(divinylbenzene) modified through a Diels-Alder reaction, which introduces functional groups capable of specific interactions, such as hydrogen bonding, with the this compound molecule. researchgate.netnih.gov

Studies have demonstrated that the sorption process is influenced by several factors, including pH and temperature. For instance, a decrease in sorption efficiency is observed as the temperature increases, which may be attributed to the weakening of hydrogen bonds between the adsorbent and this compound. semanticscholar.org The pH of the solution also plays a crucial role, affecting the surface charge of the adsorbent and the speciation of the contaminant, thereby influencing the electrostatic interactions and hydrogen bonding possibilities. semanticscholar.org

Kinetic studies reveal that the adsorption of this compound onto these polymeric microspheres fits well with a pseudo-second-order model, indicating that the rate-limiting step is the availability of adsorption sites. researchgate.netnih.gov This suggests a chemisorption process where the contaminant molecules bind to the active sites on the microsphere surface. A significant finding is the difference in adsorption affinity for various terbuthylazine metabolites, with 2-hydroxy-terbuthylazine showing a much higher and faster sorption rate compared to this compound, which is attributed to its different physicochemical properties and stronger interactions with the polymer. nih.govsemanticscholar.org Despite its lower affinity compared to its hydroxylated counterpart, the developed polymeric microspheres still present a viable option for this compound removal. Furthermore, these microspheres can be regenerated using ethanol (B145695) as an eluent, allowing for their reuse with no significant loss in adsorption capacity, which is a critical factor for practical applications. nih.govlacounty.gov

Interactive Data Table: Adsorption Characteristics of this compound on Polymeric Microspheres

| Parameter | Finding | Source |

| Adsorbent Material | Poly(divinylbenzene) modified in a Diels-Alder reaction. | researchgate.netnih.gov |

| Primary Interaction | Hydrogen bonding plays a significant role in the adsorption process. | nih.gov |

| Kinetic Model | The adsorption process fits well to a pseudo-second-order kinetic model. | researchgate.netnih.gov |

| Effect of Temperature | Sorption efficiency decreases as the temperature of the process increases. | semanticscholar.org |

| Comparative Sorption | A five times greater sorption of 2-hydroxy-terbuthylazine was observed compared to this compound. | nih.gov |

| Regeneration | Microspheres can be effectively reused after desorption with ethanol. | nih.govlacounty.gov |

Activated Carbon:

Activated carbon is a widely recognized and effective adsorbent for the removal of a broad range of organic contaminants from water, including herbicides like terbuthylazine and its metabolite, this compound. unipd.itunito.itresearchgate.net Its high porosity and large surface area provide numerous sites for the adsorption of contaminant molecules. researchgate.net